N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide is an organic compound with a complex structure that includes a cyclopentyl ring, a hydroxy group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy group: Hydroxylation reactions are employed to introduce the hydroxy group onto the cyclopentyl ring.
Attachment of the phenoxyacetamide moiety: This step involves the reaction of the hydroxycyclopentyl intermediate with 2-methylphenoxyacetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxy group and the phenoxyacetamide moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or other biomolecules. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide
- N-[(1-hydroxycyclopentyl)methyl]-2-(m-tolyloxy)acetamide
- N-[(1-hydroxycyclopentyl)methyl]-2-(p-tolyloxy)acetamide
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-6-2-3-7-13(12)19-10-14(17)16-11-15(18)8-4-5-9-15/h2-3,6-7,18H,4-5,8-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZOYDRZJESGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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